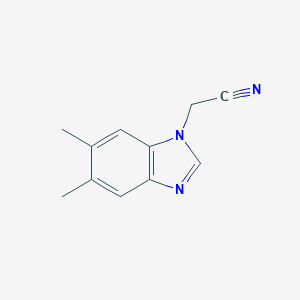

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Benzimidazole derivatives, including compounds like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, are synthesized using various chemical reactions. For instance, Mehranpour and Zahiri (2014) described the synthesis of novel benzimidazole derivatives through the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

- The molecular structure of benzimidazole derivatives like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile often features a benzimidazole ring system. Geiger and Isaac (2014) analyzed a similar molecule, highlighting its nearly flat benzimidazole system and the orientation of substituents (Geiger & Isaac, 2014).

Chemical Reactions and Properties

- Benzimidazole derivatives undergo various chemical reactions. Acheson and Verlander (1972) studied reactions of benzimidazole-2-acetonitrile with acetylenic esters, leading to the formation of different benzimidazole-based compounds (Acheson & Verlander, 1972).

Physical Properties Analysis

- The physical properties of benzimidazole derivatives like solubility, melting point, and crystal structure are crucial for their applications. For instance, the crystal structure and molecular orientation play a significant role in the compound's behavior, as seen in the work of Geiger and Isaac (2014).

Chemical Properties Analysis

- The chemical properties of benzimidazole derivatives, including reactivity and stability, are influenced by their molecular structure. Trofimov et al. (2010) demonstrated the ring cleavage of benzimidazoles under specific conditions, showcasing the compound's reactivity (Trofimov et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Chemoselective Reduction and Synthesis of Derivatives : The compound has been utilized in chemoselective reductions and synthesis of α-Benzylthiobenzimidazoleacetonitriles, showcasing its reactivity and potential in creating compounds with varied functional groups. This approach enables the development of novel chemical entities with potential applications in various fields, including medicinal chemistry and material science (Sadhu, Reddy, & Dubey, 2016).

Antitumor Evaluation : In another study, derivatives of benzimidazole demonstrated significant inhibitory effects on tumor and normal cell lines, highlighting the compound's potential role in developing new therapeutic agents. This research underscores the importance of benzimidazole derivatives in medicinal chemistry and oncology research (Al-Omran, Mohareb, & El-Khair, 2014).

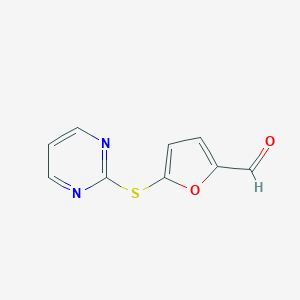

Masked Amino Aldehydes Synthesis : The synthesis of masked 2-Amino-3-furancarboxaldehydes from substituted benzimidazole derivatives showcases the compound's utility in creating intermediates for further chemical transformations. These intermediates can be pivotal in synthesizing complex molecules for pharmaceuticals and other applications (Denisenko et al., 2010).

Luminescent Materials : The formation of luminescent materials through the reaction of benzimidazole derivatives with other compounds indicates its potential in developing new materials for electronic and photonic applications. This area of research can lead to innovations in displays, sensors, and lighting technologies (Piguet et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBGPQPKWEUAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588660 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile | |

CAS RN |

167980-30-5 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)

![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)